

# Xanthatin: A Comprehensive Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Xanthatin

Cat. No.: B112334

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## Introduction

**Xanthatin**, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. Isolated primarily from plants of the *Xanthium* genus, it has demonstrated promising anti-inflammatory, anti-cancer, and anti-proliferative properties. This technical guide provides an in-depth overview of the core physical and chemical properties of **Xanthatin**, supported by detailed experimental protocols and visual representations of its molecular interactions to aid in research and drug development endeavors.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **Xanthatin** are summarized below, providing a crucial foundation for its handling, formulation, and application in experimental settings.

## General and Physical Properties

Property	Value	Reference(s)
CAS Number	26791-73-1	[1][2][3][4]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>3</sub>	[2][3][5][6]
Molecular Weight	246.30 g/mol	[1][2][3][5]
Appearance	White crystalline solid, flat needles	[7][8]
Melting Point	112 - 115 °C	[1][2][4]
Boiling Point	444.3 ± 45.0 °C at 760 mmHg	[1]
Optical Rotation	[α] <sub>D</sub> <sup>30</sup> -20° (ethanol)	[8]

## Solubility

Solvent	Solubility	Reference(s)
DMSO	Soluble (49 mg/mL)	[9][10]
Acetone	Soluble	[8][9]
Chloroform	Soluble	[9][11]
Dichloromethane	Soluble	[9][11]
Methanol	Soluble	[8][9][11]
Ethanol	Soluble	[8]
Water	Slightly soluble	[9][11]
Petroleum Ether	Practically insoluble	[8]
5% NaOH	Practically insoluble	[8]
5% HCl	Practically insoluble	[8]

## Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of **Xanthatin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Xanthatin**, recorded in DMSO- $d_6$ , are presented below. These data are critical for confirming the molecular structure and stereochemistry of the compound.

Position	$^{13}\text{C}$ Chemical Shift ( $\delta$ , ppm)	$^1\text{H}$ Chemical Shift ( $\delta$ , ppm), Multiplicity (J in Hz)
1	40.2	2.55, m
2	28.9	1.80, m; 2.10, m
3	35.8	2.30, m; 2.65, m
4	139.8	-
5	125.4	5.95, d (11.5)
6	145.2	6.80, dd (11.5, 8.5)
7	82.1	4.10, t (8.5)
8	48.9	2.85, m
9	30.1	1.95, m; 2.20, m
10	18.7	1.15, d (7.0)
11	138.9	-
12	170.1	-
13	121.2	5.60, d (2.5); 6.25, d (3.0)
1'	198.2	-
2'	27.8	2.35, s
3'	-	-

## Infrared (IR) Spectroscopy

The infrared spectrum of **Xanthatin** reveals the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
~1760	C=O stretching (γ-lactone)
~1680	C=O stretching (α,β-unsaturated ketone)
~1650	C=C stretching

## Mass Spectrometry (MS)

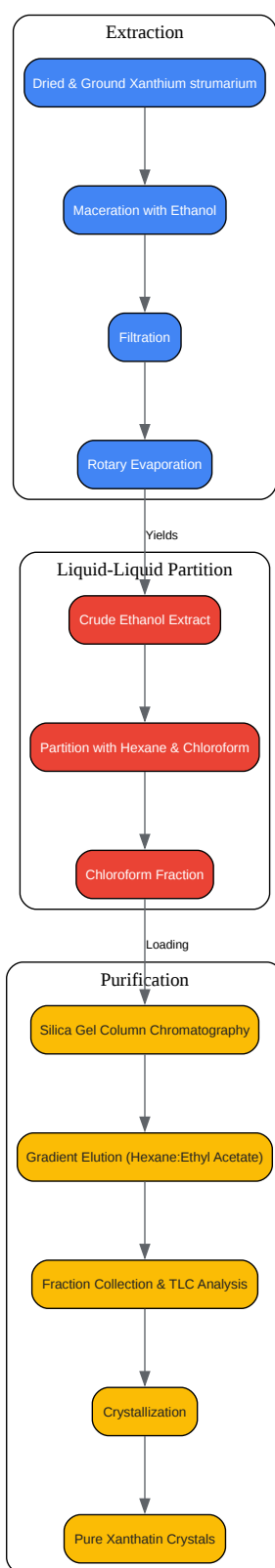
While detailed public fragmentation data for **Xanthatin** is limited, the expected molecular ion peak  $[M+H]^+$  would be observed at  $m/z$  247.13.

## Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of **Xanthatin**.

## Isolation and Purification of Xanthatin from Xanthium strumarium

This protocol outlines a typical procedure for the extraction and purification of **Xanthatin** from its natural source.



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Caption: Workflow for the isolation and purification of **Xanthatin**.

- **Plant Material Preparation:** Air-dry the aerial parts of *Xanthium strumarium* and grind them into a fine powder.
- **Extraction:** Macerate the powdered plant material with 96% ethanol at room temperature for 72 hours. Repeat the extraction process three times.
- **Concentration:** Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Solvent Partitioning:** Suspend the crude extract in water and partition it sequentially with n-hexane and chloroform. Collect the chloroform fraction.
- **Chromatographic Purification:** Subject the chloroform fraction to column chromatography on a silica gel column.
- **Gradient Elution:** Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- **Fraction Collection and Analysis:** Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing **Xanthatin**.
- **Crystallization:** Recrystallize the combined fractions from methanol to obtain pure **Xanthatin** as white needles.

## Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of **Xanthatin** on cancer cell lines.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Xanthatin** (typically ranging from 1 to 100  $\mu$ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.

## Western Blot Analysis for VEGFR2/STAT3/PI3K/Akt Pathway

This protocol details the investigation of **Xanthatin**'s effect on key signaling proteins.

- **Cell Treatment and Lysis:** Treat cells with **Xanthatin** at the desired concentrations and duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against p-VEGFR2, VEGFR2, p-STAT3, STAT3, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g.,  $\beta$ -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry Analysis:** Quantify the band intensities to determine the relative protein expression levels.

## NF-κB Luciferase Reporter Assay

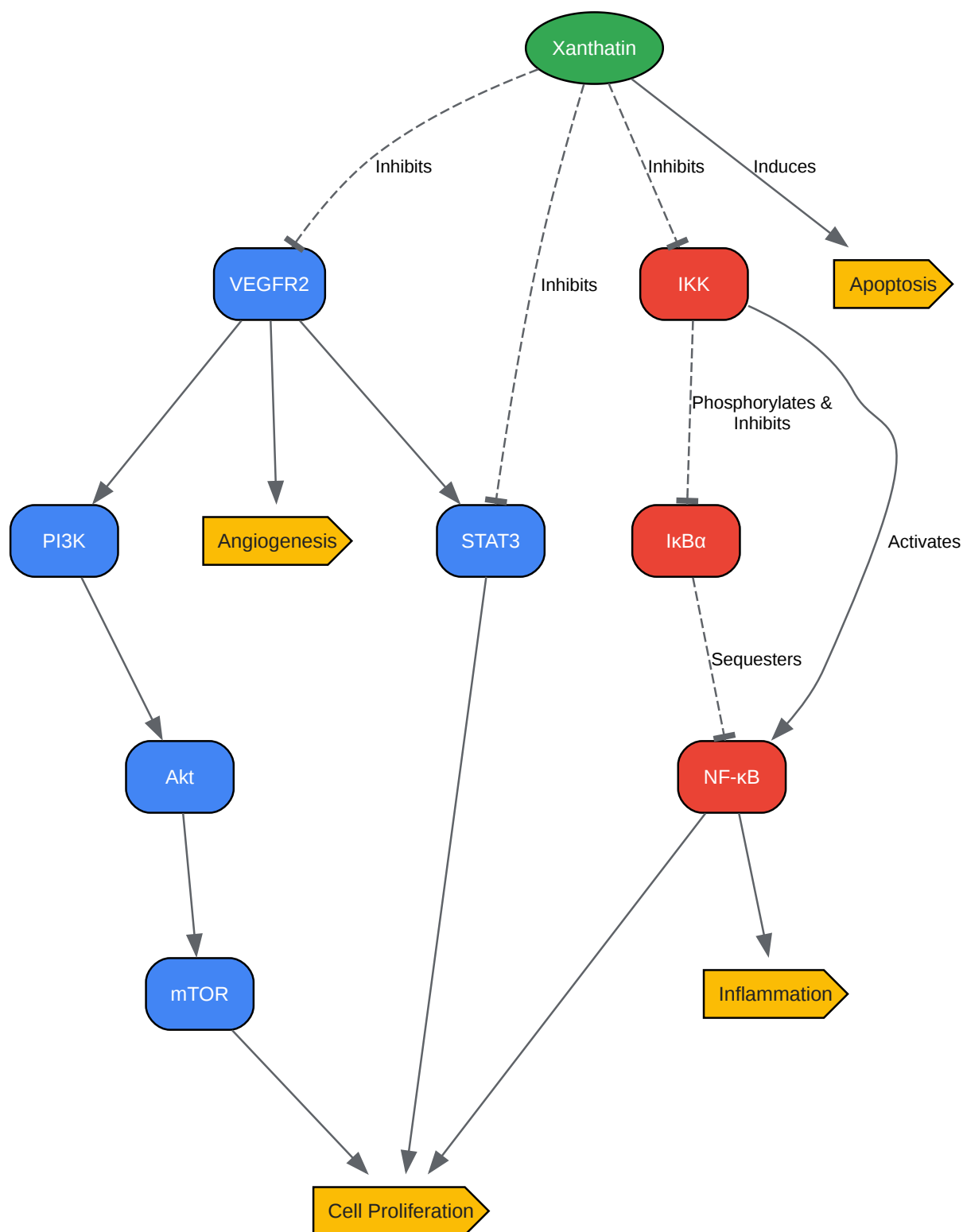
This assay measures the effect of **Xanthatin** on the activity of the NF-κB transcription factor.

- **Cell Transfection:** Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
- **Treatment:** After 24 hours, treat the transfected cells with **Xanthatin** for a specified period. Stimulate the cells with an NF-κB activator (e.g., TNF-α) as a positive control.
- **Cell Lysis:** Lyse the cells using a passive lysis buffer.
- **Luciferase Activity Measurement:** Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

## Signaling Pathways Modulated by Xanthatin

**Xanthatin** exerts its biological effects by modulating several critical intracellular signaling pathways, which are often dysregulated in cancer and inflammatory diseases.





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Caption: Key signaling pathways modulated by **Xanthatin**.

The primary mechanisms of action of **Xanthatin** include the inhibition of several key signaling cascades:

- **VEGFR2 Signaling:** **Xanthatin** has been shown to directly inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, **Xanthatin** can suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.
- **STAT3 Pathway:** Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation and survival. **Xanthatin** has been observed to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes involved in cancer progression.
- **PI3K/Akt/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, and survival. **Xanthatin** can suppress the activation of PI3K and its downstream effectors, Akt and mTOR, thereby inducing cell cycle arrest and apoptosis in cancer cells.
- **NF-κB Pathway:** Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response and cancer development. **Xanthatin** inhibits the activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This leads to the suppression of NF-κB activity and the downregulation of inflammatory and pro-survival genes.[\[10\]](#)

## Conclusion

**Xanthatin** is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its potent biological activities. This technical guide provides a comprehensive summary of its physical and chemical properties, along with detailed experimental protocols and an overview of its mechanisms of action. This information is intended to serve as a valuable resource for researchers and scientists working towards harnessing the therapeutic potential of **Xanthatin** in the development of novel treatments for cancer and inflammatory diseases. Further investigation into its pharmacokinetics, in vivo efficacy, and safety profile is warranted to advance this compound towards clinical applications.

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